tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an oxazepine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable oxazepine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted carbamates, and various bromo-oxide compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor in the treatment of various diseases .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its stability and reactivity, making it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and oxazepine ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacking the bromine and oxazepine functionalities.
tert-Butyl (3-aminopropyl)carbamate: Another carbamate derivative with different functional groups and reactivity.
Uniqueness
tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is unique due to its combination of a bromine atom, an oxazepine ring, and a carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H17BrN2O4 |
---|---|
Molecular Weight |
357.20 g/mol |
IUPAC Name |
tert-butyl N-(8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
AEVORMIIXQAJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.